methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside

Description

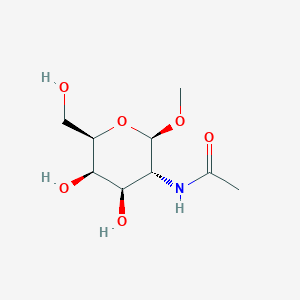

Methyl 2-acetamido-2-deoxy-β-D-galactopyranoside (referred to as Compound A) is a synthetic carbohydrate derivative derived from D-galactose. Its structure features:

- A β-D-galactopyranose backbone.

- A methyl group at the anomeric oxygen (O-1).

- An acetamido (-NHCOCH₃) group at position 2, replacing the hydroxyl group (2-deoxy).

Properties

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7+,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVOCXOZYFLVKN-SYHAXYEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Inversion of Configuration at C-4 from Glucopyranoside Precursors

A widely adopted strategy involves stereochemical inversion at C-4 of methyl 2-acetamido-2-deoxy-β-D-glucopyranoside to yield the galacto-configured product. This method, reported by, employs a two-step process:

-

Mesylation at C-3 : Treating the glucopyranoside derivative with methanesulfonyl chloride (MsCl) in pyridine generates a 3-O-mesylate intermediate.

-

SN2 Displacement at C-4 : The mesylate undergoes nucleophilic displacement by a hydroxyl group, facilitated by aqueous sodium hydroxide, to invert configuration at C-4.

This route achieves yields exceeding 60% and avoids chromatographic purification by leveraging crystalline intermediates.

Key Data:

| Parameter | Value |

|---|---|

| Starting Material | Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside |

| Reaction Time | 48 hours (total) |

| Yield | >60% |

| Key Reagent | Methanesulfonyl chloride |

Multi-Step Synthesis via Azido Intermediate

An alternative pathway, detailed in, utilizes a protected azido-galactopyranoside precursor:

-

Isopropylidenation and Benzylation : Methyl 2-azido-2-deoxy-β-D-galactopyranoside is protected with isopropylidene and benzyl groups to shield reactive hydroxyls.

-

Selective Acetylation : Acid hydrolysis exposes HO-4 for acetylation, yielding methyl 4-O-acetyl-2-azido-6-O-benzyl-2-deoxy-β-D-galactopyranoside.

-

Glycosylation and Reduction : Condensation with a tri-O-benzyl-α-L-idopyranosyl donor, followed by azide reduction and N-acetylation, furnishes the target compound.

This method, though lengthier, enables modular functionalization for derivatives.

Key Data:

| Parameter | Value |

|---|---|

| Total Steps | 7 |

| Overall Yield | 30–40% |

| Critical Reagent | Silver triflate (AgOTf) |

Reaction Optimization and Catalytic Systems

Silver Triflate-Mediated Glycosylation

In multi-step syntheses, silver triflate (AgOTf) proves indispensable for activating glycosyl donors. For example, achieved 58% yield in the glycosylation step using AgOTf with 2,4,6-trimethylpyridine as an acid scavenger.

Solvent and Temperature Effects

-

Dichloroethane : Enhances glycosylation efficiency by stabilizing oxocarbenium intermediates.

-

Low Temperatures (0–5°C) : Minimize side reactions during mesylation and acetylation.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| C-4 Inversion | Concise (2 steps) | Requires gluco precursor | >60% |

| Azido Intermediate | Modular functionalization | Lengthy (7 steps) | 30–40% |

Industrial-Scale Production Considerations

Cost-Efficiency Metrics

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: Substitution reactions can occur at the acetamido group or the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the sugar moiety.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

Organic Synthesis

Methyl 2-acetamido-2-deoxy-β-D-galactopyranoside serves as a reagent in organic synthesis, particularly in carbohydrate chemistry. Its ability to participate in glycosylation reactions makes it valuable for creating glycosides and other carbohydrate derivatives .

Glycobiology

In glycobiology, this compound is used to study glycosylation processes and carbohydrate metabolism. It acts as a substrate for various enzymes, including glycosyltransferases, which are crucial for synthesizing glycoproteins and glycolipids. This role aids researchers in understanding how carbohydrates influence biological functions .

Medical Research

Methyl 2-acetamido-2-deoxy-β-D-galactopyranoside is utilized as a model compound in proteomics research. Its structural characteristics allow scientists to investigate the interactions between carbohydrates and proteins, which is essential for drug development and understanding disease mechanisms related to glycosylation abnormalities .

Biochemical Assays

The compound has applications in various biochemical assays where it can act as a substrate or inhibitor. For example, it can be employed in assays designed to measure the activity of glycosidases or glycosyltransferases, providing insights into enzyme kinetics and inhibition profiles.

Case Study 1: Glycosylation Pathways

A study demonstrated the use of methyl 2-acetamido-2-deoxy-β-D-galactopyranoside as a substrate in examining the glycosylation pathways of certain proteins involved in cell signaling. The results indicated that variations in the substrate affected the efficiency of glycosylation by specific glycosyltransferases, highlighting its role in modulating protein functions.

Case Study 2: Drug Development

In drug development research, methyl 2-acetamido-2-deoxy-β-D-galactopyranoside was used to create analogs that could inhibit cancer cell growth by targeting specific glycoproteins associated with tumor progression. The analogs showed promising results in preclinical trials, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside involves its interaction with enzymes and proteins that recognize carbohydrate structures. It can act as a substrate or inhibitor for various glycosyltransferases and glycosidases, affecting glycosylation pathways and carbohydrate metabolism .

Comparison with Similar Compounds

Substituent Variations at the Anomeric Position

Modifications at Position 2 and 4

- 4-Deoxy Analogs: Methyl 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranoside () lacks the C-4 hydroxyl group, altering hydrogen-bonding interactions with enzymes. This modification reduces steric hindrance, enhancing binding to specific glycosaminoglycan biosynthetic enzymes .

- N-Substituents: Derivatives with N-propanoyl, N-benzoyl, or N,N-phthaloyl groups () exhibit varied solubility and receptor affinity. For instance, N-benzoyl derivatives show increased stability in acidic environments .

Glycosidic Linkage Variations

Key Research Findings

Enzymatic Interactions

- Inhibition of Sulfotransferases: Sulfated derivatives of Compound A (e.g., 4-O-sulfated phenyl analog) exhibit competitive inhibition constants (Ki) in the micromolar range, making them potent modulators of glycosaminoglycan biosynthesis .

- Lectin Binding: Methyl 6-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside () shows high affinity for galectin-3, a protein implicated in cancer metastasis .

Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Enzymatic Activity Modulation

Biological Activity

Methyl 2-acetamido-2-deoxy-β-D-galactopyranoside (commonly referred to as GalNAc) is a derivative of galactose and plays a significant role in various biological processes, particularly in glycosylation reactions. This compound is of interest due to its involvement in cellular signaling, immune responses, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 235.23 g/mol

- Solubility : Soluble in water; sparingly soluble in methanol.

- IUPAC Name : N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide.

Methyl 2-acetamido-2-deoxy-β-D-galactopyranoside primarily functions as a substrate for glycosyltransferases and glycosidases. It can influence glycosylation pathways, which are critical for protein folding, stability, and function. The compound interacts with various enzymes that recognize carbohydrate structures, thereby affecting cellular processes such as signaling and adhesion.

1. Apoptosis Induction

Research indicates that methyl 2-acetamido-2-deoxy-β-D-galactopyranoside can induce apoptosis in certain cell types. This process is mediated through the activation of caspase pathways, particularly caspase 3, which is crucial for the execution phase of cell apoptosis.

2. Glycosylation Inhibition

The compound has been shown to inhibit glycosylation processes by acting as an acceptor analogue. This inhibition can affect the synthesis of glycoproteins and glycolipids, which are essential for various cellular functions .

3. Binding Affinity Studies

Studies have demonstrated that derivatives of methyl 2-acetamido-2-deoxy-β-D-galactopyranoside exhibit binding affinities to galactose-binding receptors in mammalian cells. These interactions are vital for understanding how carbohydrates influence cellular signaling and immune responses .

Research Findings and Case Studies

Applications in Research and Industry

Methyl 2-acetamido-2-deoxy-β-D-galactopyranoside is utilized in various fields:

- Biochemistry : As a reagent in studies related to carbohydrate metabolism and glycoprotein synthesis.

- Pharmaceuticals : Investigated for its potential therapeutic effects due to its role in apoptosis and immune modulation.

- Industrial Applications : Employed in the production of specialized biochemical reagents.

Q & A

Basic: What are the standard synthetic routes for methyl 2-acetamido-2-deoxy-β-D-galactopyranoside?

Methodological Answer:

The synthesis typically involves regioselective glycosylation and protection/deprotection strategies. For example:

- Protecting Groups : Benzylidene or acetyl groups are used to protect hydroxyl groups during glycosylation. describes the use of benzylidene protection (e.g., 4,6-O-benzylidene derivatives) to ensure regioselectivity in β-D-galactopyranoside synthesis .

- Glycosylation Agents : Trichloroacetimidate donors (e.g., disaccharide trichloroacetimidate in ) or halogenated sugars (e.g., glycosyl chlorides) are common for forming glycosidic bonds under controlled conditions .

- Final Deprotection : Acidic or hydrogenolytic conditions remove benzyl or acetyl groups while preserving the acetamido moiety .

Advanced: How can glycosylation reaction efficiency be optimized for derivatives of this compound?

Methodological Answer:

Optimization requires a combination of computational design and experimental validation:

- Computational Screening : Quantum chemical calculations (e.g., reaction path searches) predict favorable transition states and intermediates, as highlighted in . This reduces trial-and-error experimentation .

- Temperature/Solvent Control : Polar aprotic solvents (e.g., DMF) and low temperatures (-20°C) stabilize reactive intermediates, as seen in benzyl-protected analogs ( ) .

- Catalytic Additives : Silver triflate or molecular sieves enhance glycosylation yields by activating donors and scavenging moisture (referenced in for similar disaccharide syntheses) .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1D H/C NMR and 2D HSQC/COSY confirm stereochemistry and glycosidic linkage positions. emphasizes NMR for resolving anomeric protons (e.g., α vs. β configurations) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight and purity. and use MS to confirm synthetic intermediates .

- X-ray Crystallography : For crystalline derivatives, this resolves absolute configurations (e.g., benzylidene-protected analogs in ) .

Advanced: How can methyl 2-acetamido-2-deoxy-β-D-galactopyranoside be used to study enzyme-substrate interactions?

Methodological Answer:

This compound serves as a substrate or inhibitor for glycosyltransferases and glycosidases:

- Enzymatic Assays : Use radiolabeled (e.g., H) or fluorescent derivatives to track enzyme activity. describes phenyl derivatives as substrates for sialyltransferases in kinetic studies .

- Competitive Inhibition : Modify the acetamido group (e.g., replace with azide) to probe active-site specificity. highlights phthalimido derivatives for probing glycosidase mechanisms .

- Molecular Dynamics (MD) Simulations : Steered MD (as in ) models ligand binding/unbinding forces to enzymes like selectins .

Data Contradiction: How to resolve discrepancies in reported enzyme kinetic data for this compound?

Methodological Answer:

Contradictions often arise from variations in experimental design:

- Substrate Purity : Ensure >97% purity via TLC/HPLC ( ) to exclude impurities affecting kinetics .

- Assay Conditions : Standardize pH (e.g., 7.4 for sialyltransferases), temperature (37°C), and cofactors (e.g., Mn for glycosyltransferases) .

- Enzyme Source : Recombinant vs. native enzymes may exhibit divergent activities. Validate enzyme activity with a positive control (e.g., known substrates like hyaluronic acid in ) .

Advanced: What strategies are effective for functionalizing the acetamido group in this compound?

Methodological Answer:

- Click Chemistry : Replace the acetamido group with an azide (e.g., benzyl 2-azido analogs in ) for copper-catalyzed alkyne-azide cycloaddition (CuAAC) to attach probes .

- Enzymatic Modification : Use transacetylases to replace the acetyl group with fluorophores (e.g., fluorescein in ) .

- Solid-Phase Synthesis : Immobilize the compound on resins (e.g., Wang resin) for iterative glycosylation, as described for hyaluronic acid analogs in .

Basic: How to design experiments to study the biological roles of β-D-galactopyranoside derivatives?

Methodological Answer:

- Cell-Based Assays : Use fluorescent derivatives (e.g., fluorescein-conjugated) to track glycan localization in cell membranes (see for β-galactosidase probes) .

- Lectin Binding Studies : Screen derivatives against lectins (e.g., galectins) via surface plasmon resonance (SPR) to assess binding affinity .

- In Vivo Models : Radiolabeled derivatives (e.g., C-methyl groups) can trace metabolic incorporation in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.